Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Description

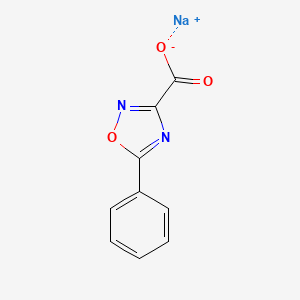

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS: EN300-343673) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 5 and a carboxylate salt at position 3. The sodium counterion enhances aqueous solubility, making it advantageous for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H5N2NaO3 |

|---|---|

Molecular Weight |

212.14 g/mol |

IUPAC Name |

sodium;5-phenyl-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C9H6N2O3.Na/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |

InChI Key |

YQTYSKXRZVTLDC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acids or Derivatives

Methodology:

This approach involves the condensation of phenyl amidoximes with activated carboxylic acids or their derivatives, facilitating intramolecular cyclization to form the oxadiazole ring.

Phenyl Amidoxime + Carboxylic Acid Derivative → Cyclization → 1,2,4-Oxadiazole Core

- Activation of carboxylic acids using reagents such as Vilsmeier reagent (derived from DMF and oxalyl chloride) to generate reactive intermediates.

- Refluxing in polar aprotic solvents like acetonitrile or toluene.

- Catalysts such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) may be employed for dehydration steps.

Outcome:

Good to excellent yields (61–93%) with straightforward purification, as reported by Zarei M. et al., utilizing a one-pot synthesis approach that enhances efficiency and scalability.

Cyclization of Nitrile Oxides with Phenylhydrazines or Hydrazides

Methodology:

This route involves generating nitrile oxides in situ from corresponding halogenated precursors, which then undergo cycloaddition with phenylhydrazines or hydrazides to form the oxadiazole ring.

Nitrile Oxide + Phenylhydrazine → Cyclization → 1,2,4-Oxadiazole Derivative

- Nitrile oxides are typically generated from halogenated precursors (e.g., chlorides or bromides) in the presence of a base such as sodium hydroxide or potassium carbonate.

- Refluxing in solvents like ethanol or acetonitrile.

- The reaction often proceeds via a 1,3-dipolar cycloaddition mechanism.

- High yields (~90%) and operational simplicity.

- Suitable for synthesizing various derivatives with different phenyl substitutions.

Tandem Reactions of Nitroalkenes with Nitriles and Arenes

Methodology:

Golushko A. et al. described a tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of trifluoromethanesulfonic acid (TfOH), leading to the formation of oxadiazoles.

Nitroalkene + Nitrile + Arene → Tandem Cyclization → 1,2,4-Oxadiazole

- Short reaction times (~10 minutes).

- Use of superacid catalysts like TfOH, which necessitates resistant starting materials due to the harsh conditions.

Outcome:

High yields (~90%) but limited by the requirement for specialized conditions and reagents.

Conversion to the Sodium Salt

Post-synthesis, the free acid or ester derivatives are neutralized with sodium hydroxide or sodium carbonate solutions to afford Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate . This salt formation enhances solubility and stability, making it suitable for further applications.

1. Dissolve the acid or ester derivative in an aqueous or alcoholic solvent.

2. Add an aqueous solution of sodium hydroxide.

3. Stir at room temperature or reflux until complete neutralization.

4. Isolate the precipitated sodium salt by filtration, wash, and dry.

Analytical and Purification Techniques

- Recrystallization from ethanol or DMF to purify the product.

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity.

- Infrared spectroscopy (IR) to verify functional groups, especially the characteristic C=O and C=N stretches.

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography for detailed structural analysis when necessary.

Research Outcomes and Data Tables

| Method | Precursors | Reagents | Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Amidoxime cyclization | Phenyl amidoxime + Carboxylic acid derivatives | Vilsmeier reagent, PCl₅ | Toluene, acetonitrile | 61–93 | 4–12 hours | One-pot, scalable |

| Nitrile oxide cycloaddition | Halogenated precursors + phenylhydrazine | NaOH, ethanol | Ethanol | ~90 | Reflux | High efficiency |

| Tandem nitroalkene reaction | Nitroalkenes + nitriles + arenes | TfOH | Not specified | ~90 | 10 min | Harsh conditions |

Chemical Reactions Analysis

Types of Reactions

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl ring or the oxadiazole ring .

Scientific Research Applications

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as an antibacterial and antiviral agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes. In anticancer research, it may inhibit specific signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and antiviral properties, supported by case studies and relevant research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds known for their wide range of biological activities. The 1,2,4-oxadiazole derivatives have been particularly noted for their potential in drug discovery, exhibiting properties such as:

- Antibacterial

- Antiviral

- Anticancer

- Anti-inflammatory

The specific substitution pattern of this compound contributes to its unique biological profile and mechanism of action.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. For instance:

- Antibacterial Activity : It disrupts bacterial cell wall synthesis and interferes with essential bacterial enzymes, making it effective against various pathogens including Clostridioides difficile and multidrug-resistant Enterococcus faecium .

- Anticancer Activity : The compound inhibits specific signaling pathways essential for cancer cell proliferation. Studies have shown that it exhibits cytotoxic effects on multiple cancer cell lines including breast and prostate cancers .

Biological Activity Data

The following table summarizes the biological activities and corresponding research findings related to this compound:

Antibacterial Efficacy

In a study focusing on the modification of oxadiazole derivatives to enhance their antibacterial properties, this compound was tested against resistant strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Anticancer Potential

Research evaluating the anticancer effects of various oxadiazole derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and proliferation in vitro .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-phenyl-1,2,4-oxadiazole-3-carboxylate, and how can purity be validated?

- Methodological Answer : The sodium salt is typically synthesized via ester hydrolysis of its ethyl or methyl ester precursor under basic conditions. For example, ethyl 5-(substituted-phenyl)-1,2,4-oxadiazole-3-carboxylate derivatives undergo hydrolysis using NaOH or KOH in aqueous ethanol, followed by acidification and neutralization with sodium hydroxide to yield the sodium carboxylate . Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the absence of residual solvents or unreacted intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to determine bond lengths, angles, and packing motifs . For non-crystalline samples, Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (e.g., carboxylate C=O stretch at ~1600 cm⁻¹), while mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺ or [M−Na]⁻) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as kinases?

- Methodological Answer : Co-crystallization studies with enzymes like TrkA kinase (PDB ID: 4PMS) reveal that the oxadiazole ring participates in π-π stacking with aromatic residues, while the carboxylate group forms hydrogen bonds with active-site lysine or arginine . Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) predict binding affinities and stability. Competitive inhibition assays (IC₅₀ determination) using ATP-coupled spectrophotometric methods validate computational findings .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic reproducibility studies should control for these factors. For example, specific-base catalysis mechanisms (e.g., in heterocyclic rearrangements) are pH-dependent; kinetic studies using buffer systems (pH 7–10) and stopped-flow spectrophotometry can clarify rate-limiting steps . Cross-validation with quantum mechanical calculations (DFT at the B3LYP/6-31G* level) identifies transition states and intermediates, reconciling conflicting mechanistic proposals .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-3 position of the oxadiazole ring is electrophilic, enabling nucleophilic substitution or cycloaddition reactions. Solvent effects are modeled using the polarizable continuum model (PCM), while transition-state geometries are optimized with Gaussian 16 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.